Cas no 724738-02-7 (N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide)

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring an imidazo[1,2-a]pyrimidine core, which confers potential bioactivity in medicinal chemistry applications. The compound's structure combines a sulfonamide moiety with a methyl-substituted benzene ring, enhancing its binding affinity and selectivity for target proteins. Its imidazo[1,2-a]pyrimidine scaffold is notable for its role in kinase inhibition and other therapeutic pathways. This molecule is of interest in drug discovery due to its balanced physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which may improve pharmacokinetic profiles. Its synthetic versatility also allows for further derivatization, making it a valuable intermediate in pharmaceutical research.
N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide structure
724738-02-7 structure
Product name:N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
CAS No:724738-02-7
MF:C19H16N4O2S
Molecular Weight:364.420942306519
CID:6085660
PubChem ID:983530

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
    • N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzenesulfonamide
    • Benzenesulfonamide, N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-
    • 724738-02-7
    • AKOS002055171
    • CCG-30361
    • F0657-0677
    • N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide
    • N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
    • インチ: 1S/C19H16N4O2S/c1-14-6-8-17(9-7-14)26(24,25)22-16-5-2-4-15(12-16)18-13-23-11-3-10-20-19(23)21-18/h2-13,22H,1H3
    • InChIKey: FFZBISYVMZINKH-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=CC(C3=CN4C(=N3)N=CC=C4)=C2)(=O)=O)=CC=C(C)C=C1

計算された属性

  • 精确分子量: 364.09939694g/mol
  • 同位素质量: 364.09939694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 571
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.7Ų
  • XLogP3: 3.7

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 7.92±0.10(Predicted)

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0657-0677-5μmol
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
724738-02-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0657-0677-2μmol
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
724738-02-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0657-0677-3mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
724738-02-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0657-0677-5mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
724738-02-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0657-0677-10mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
724738-02-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0657-0677-2mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
724738-02-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0657-0677-4mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
724738-02-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0657-0677-1mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
724738-02-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0657-0677-10μmol
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide
724738-02-7 90%+
10μl
$69.0 2023-05-17

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide 関連文献

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamideに関する追加情報

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide: An Overview of a Promising Compound in Medicinal Chemistry

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide, with the CAS number 724738-02-7, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as sulfonamides, which have been widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide is characterized by the presence of an imidazo[1,2-a]pyrimidine moiety linked to a phenyl ring through an amide bond. The imidazo[1,2-a]pyrimidine scaffold is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery. The 4-methylbenzene-1-sulfonamide group further enhances the compound's pharmacological profile by contributing to its solubility and metabolic stability.

Recent studies have highlighted the potential of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways.

In addition to its anticancer properties, N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the development of new anti-inflammatory drugs.

The pharmacokinetic properties of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide have also been extensively studied. Oral bioavailability is a critical factor in drug development, and this compound has shown good oral bioavailability in preclinical models. Additionally, it exhibits favorable metabolic stability and low toxicity, which are essential attributes for a drug candidate. These properties make it an attractive lead compound for further optimization and clinical development.

One of the key challenges in drug development is overcoming resistance mechanisms that can develop in target cells over time. N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide has shown promise in this regard as well. Studies have demonstrated that it can overcome resistance to existing therapies by targeting multiple signaling pathways simultaneously. This multifaceted approach may help to prevent or delay the onset of resistance, thereby improving treatment outcomes.

The safety profile of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide is another important consideration in its development as a therapeutic agent. Preclinical toxicity studies have shown that it is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for further clinical evaluation.

In conclusion, N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide (CAS number 724738-02-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD